molecular formula C36H36O6 B14157156 26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer) CAS No. 163437-36-3

26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)

Cat. No.: B14157156
CAS No.: 163437-36-3
M. Wt: 564.7 g/mol
InChI Key: NVGATQUMIAQVNN-UHFFFAOYSA-N
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Description

26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde (cone conformer) is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This specific compound is characterized by its cone conformation, which is stabilized by intramolecular hydrogen bonds. The presence of hydroxyl, propoxy, and dicarboxaldehyde groups on the calix4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde typically involves the following steps:

  • Formation of the Calix4arene Core : The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calix4arene core.
  • Introduction of Propoxy Groups : The hydroxyl groups at positions 25 and 27 are then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups.
  • Oxidation to Dicarboxaldehyde : The hydroxyl groups at positions 5 and 17 are oxidized to form the dicarboxaldehyde groups using an oxidizing agent such as pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde undergoes various types of chemical reactions, including:

  • Oxidation : The hydroxyl groups can be further oxidized to form carboxylic acids.
  • Reduction : The dicarboxaldehyde groups can be reduced to form alcohols.
  • Substitution : The propoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
  • Oxidation : Pyridinium chlorochromate or potassium permanganate in an acidic medium.
  • Reduction : Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
  • Substitution : Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
  • Oxidation : Formation of 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxylic acid.
  • Reduction : Formation of 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dihydroxy.
  • Substitution : Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde has numerous applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex calixarene derivatives and as a host molecule in supramolecular chemistry.
  • Biology : Investigated for its potential as a molecular recognition agent and for its ability to form complexes with biologically relevant molecules.
  • Medicine : Explored for its potential use in drug delivery systems due to its ability to encapsulate guest molecules.
  • Industry : Utilized in the development of sensors and separation materials due to its selective binding properties.

Mechanism of Action

The mechanism by which 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde exerts its effects is primarily through host-guest interactions. The compound’s cone conformation allows it to form stable complexes with various guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence the properties and reactivity of the guest molecules, making the compound useful in applications such as molecular recognition and catalysis.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde is unique due to its specific functional groups and cone conformation, which provide distinct chemical reactivity and host-guest interaction capabilities. This makes it particularly valuable in applications requiring selective binding and molecular recognition.

Properties

CAS No.

163437-36-3

Molecular Formula

C36H36O6

Molecular Weight

564.7 g/mol

IUPAC Name

26,28-dihydroxy-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-5,17-dicarbaldehyde

InChI

InChI=1S/C36H36O6/c1-3-11-41-35-25-7-5-8-26(35)18-30-14-24(22-38)16-32(34(30)40)20-28-10-6-9-27(36(28)42-12-4-2)19-31-15-23(21-37)13-29(17-25)33(31)39/h5-10,13-16,21-22,39-40H,3-4,11-12,17-20H2,1-2H3

InChI Key

NVGATQUMIAQVNN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC=C4)CC5=C(C(=CC(=C5)C=O)CC1=CC=C2)O)OCCC)C=O

Origin of Product

United States

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